molecular formula C5H3F7O2 B1628928 3,3,4,4,5,5,5-Heptafluoropentanoic acid CAS No. 679-46-9

3,3,4,4,5,5,5-Heptafluoropentanoic acid

Cat. No.: B1628928
CAS No.: 679-46-9
M. Wt: 228.06 g/mol
InChI Key: NLAGAXIWWHZGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,5-Heptafluoropentanoic acid (CAS: 679-46-9) is a perfluoroalkyl carboxylic acid (PFCA) with the molecular formula C₅H₃F₇O₂ and a molecular weight of 228.002 g/mol . As a member of the per- and polyfluoroalkyl substances (PFAS), it features a pentanoic acid backbone with seven fluorine atoms substituted at the 3rd, 4th, and 5th carbon positions (Figure 2-1, ). This high degree of fluorination confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation, making it valuable in industrial applications such as polymer synthesis .

Properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c6-3(7,1-2(13)14)4(8,9)5(10,11)12/h1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAGAXIWWHZGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CH2COOH, C5H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Pentanoic acid, 3,3,4,4,5,5,5-heptafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617268
Record name 3:2 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-46-9
Record name 3:2 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 3,3,4,4,5,5,5-heptafluoropentanoic acid is compared below with structurally analogous fluorinated carboxylic acids.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Pattern Key Applications Environmental Persistence
This compound 679-46-9 C₅H₃F₇O₂ 228.002 3,4,5-positions fully fluorinated Proton exchange membranes, fluoropolymers High (PFAS-related concerns)
4,4,5,5,5-Pentafluoropentanoic acid 3637-31-8 C₅H₅F₅O₂ 192.085 Partial fluorination at 4,5-positions Biochemical reagents, pharmaceuticals Moderate (shorter chain)
Perfluoropentanoic acid (PFPeA) 2706-90-3 C₅HF₉O₂ 264.04 Fully fluorinated straight chain Surfactants, coatings High (legacy PFAS)
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid 243128-40-7 C₈H₅F₁₁O₃ 358.106 Branched fluorination with ether linkage Specialty chemicals, surfactants Very high (complex structure)

Key Comparative Insights:

Fluorination and Acidity: The heptafluoro variant’s extensive fluorination at the 3rd, 4th, and 5th positions enhances its acidity (lower pKa) compared to 4,4,5,5,5-pentafluoropentanoic acid, which has fewer fluorine atoms. This property makes it more reactive in polymerization reactions . Perfluoropentanoic acid (PFPeA), a fully fluorinated straight-chain compound, exhibits even greater acidity and thermal stability but faces stricter regulatory restrictions due to its environmental persistence .

Applications: Heptafluoropentanoic acid is tailored for niche uses, such as synthesizing sulfonated monomers for proton exchange membranes (PEMs) in fuel cells (e.g., (E)-ethyl 3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate, Figure 4, ). 4,4,5,5,5-Pentafluoropentanoic acid is marketed for biochemical research (90% purity, Thermo Scientific) due to its balance of fluorination and manageable reactivity .

Environmental Impact :

  • All compared compounds are PFAS, but the heptafluoro and tetrafluoro-heptafluoropropoxy derivatives exhibit prolonged environmental half-lives due to their stable C-F bonds. This raises concerns about bioaccumulation, though they are less studied than legacy PFAS like PFOA .

Research Findings and Industrial Relevance

  • Synthetic Utility: Derivatives of this compound are critical in creating fluorinated monomers for high-performance polymers. For example, sulfonated derivatives enable proton conductivity in fuel cell membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.